
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, P1075, and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
P1075 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, P1075 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, P1075 has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis. In cancer research, P1075 has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of P1075 is not fully understood, but it is thought to act on several different pathways in the body. P1075 has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in energy homeostasis and cellular metabolism. P1075 has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
P1075 has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. P1075 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, which may contribute to its anti-inflammatory effects. P1075 has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, P1075 has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using P1075 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. P1075 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using P1075 in lab experiments is that it may have off-target effects on other pathways in the body, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on P1075. One area of interest is the potential use of P1075 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for P1075 in these conditions. Another area of interest is the potential use of P1075 in the treatment of cancer. Future studies should focus on identifying the specific types of cancer that are most responsive to P1075 and on developing combination therapies that enhance its anti-tumor effects. Finally, further studies are needed to determine the long-term safety and efficacy of P1075 in humans.
Synthesemethoden
The synthesis of P1075 involves several steps, including the reaction of 4-methoxyphenol with propylamine to form 4-methoxyphenylpropylamine. This compound is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the intermediate product, which is then reacted with 2-propylbenzimidazole to form the final product, P1075.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-6-20-21-18-7-4-5-8-19(18)22(20)13-15(23)14-25-17-11-9-16(24-2)10-12-17/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDISFYGKHZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-(2-propylbenzimidazolyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)
![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
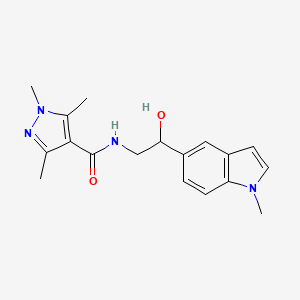
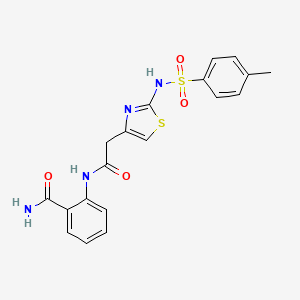

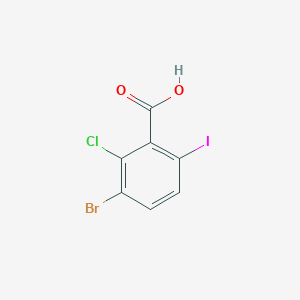
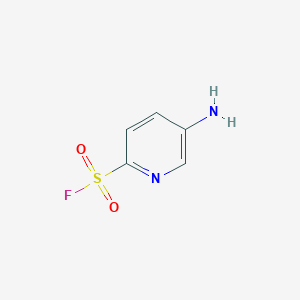
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)
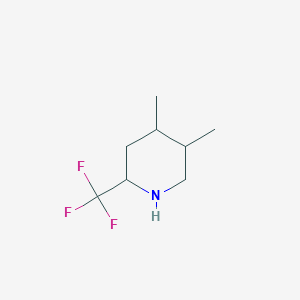
![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)
